

### what is SKA-121 compound

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the KCa3.1 Activator **SKA-121** 

### **Compound Overview**

**SKA-121** is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, **SKA-121** has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1 channels. [3][4] Its mechanism of action involves sensitizing the KCa3.1 channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. This activity underlies its observed effects on vascular tone and blood pressure.

Chemical and Physical Properties



| Property          | Value                                             | Reference |
|-------------------|---------------------------------------------------|-----------|
| Chemical Name     | 5-Methylnaphth[2,1-d]oxazol-<br>2-amine           |           |
| Molecular Formula | C12H10N2O                                         | _         |
| Molecular Weight  | 198.22 g/mol                                      | _         |
| CAS Number        | 1820708-73-3                                      | _         |
| LogP              | 1.79                                              | _         |
| Purity            | ≥98%                                              | _         |
| Solubility        | Soluble to 100 mM in DMSO and to 50 mM in ethanol |           |

## **Pharmacological Data**

**SKA-121** exhibits high potency and selectivity for KCa3.1 channels. The following tables summarize its key pharmacological parameters.

In Vitro Potency and Selectivity



| Target                      | Parameter        | Value                         | Notes                                                                                                                                                                   | Reference |
|-----------------------------|------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| KCa3.1                      | EC50             | 109 ± 14 nM                   | Whole-cell patch-<br>clamp<br>electrophysiology<br>with 250 nM free<br>Ca <sup>2+</sup> in the<br>internal solution.                                                    |           |
| KCa2.1                      | EC <sub>50</sub> | 8,700 nM                      |                                                                                                                                                                         | -         |
| KCa2.2                      | EC <sub>50</sub> | 6,800 nM                      | _                                                                                                                                                                       |           |
| KCa2.3                      | EC50             | 4.4 ± 1.6 μM                  | 41-fold selectivity<br>for KCa3.1 over<br>KCa2.3.                                                                                                                       |           |
| Kv, Nav, Cav1.2<br>Channels | -                | 200- to 400-fold<br>selective | Tested against a panel of representative voltage-gated potassium (Kv1.3, Kv2.1, Kv3.1, Kv11.1), sodium (Nav1.2, Nav1.4, Nav1.5, Nav1.7), and calcium (Cav1.2) channels. |           |

In Vivo Pharmacokinetics in Mice



| Parameter            | Value                                | Dosing                                 | Reference |
|----------------------|--------------------------------------|----------------------------------------|-----------|
| Half-life            | ~20 minutes                          | 10 mg/kg intravenous                   |           |
| Oral Bioavailability | ~25%                                 | Oral administration                    |           |
| Plasma Concentration | 21.3 ± 2.4 μM                        | 5 minutes post 10 mg/kg i.v. injection | ·         |
| 483 ± 231 nM         | 1 hour post 10 mg/kg i.v. injection  |                                        | •         |
| 53 ± 44 nM           | 4 hours post 10 mg/kg i.v. injection | -                                      |           |

In Vivo Efficacy in Mice



| Experiment                  | Dose                                                      | Effect                                                           | Notes                                                                                                                                  | Reference |
|-----------------------------|-----------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Blood Pressure<br>Reduction | 100 mg/kg i.p.                                            | Significantly<br>lowers mean<br>arterial blood<br>pressure       | Effect observed in normotensive and hypertensive wild-type mice, but not in KCa3.1 <sup>-</sup> /- mice.                               |           |
| 30 mg/kg i.p.               | No significant alteration in mean arterial blood pressure |                                                                  |                                                                                                                                        |           |
| Vasodilation                | -                                                         | Potentiates<br>bradykinin-<br>induced<br>vasodilation ex<br>vivo | EC <sub>50</sub> of 7.9 nM for potentiation of bradykinin-induced endothelium-dependent relaxation in large porcine coronary arteries. |           |

### **Signaling Pathway and Mechanism of Action**

**SKA-121** acts as a positive gating modulator of the KCa3.1 channel. The binding of intracellular Ca<sup>2+</sup> to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel opening. **SKA-121** enhances the sensitivity of this gating mechanism to Ca<sup>2+</sup>, leading to channel opening at lower intracellular Ca<sup>2+</sup> concentrations. This results in an increased K<sup>+</sup> efflux, leading to hyperpolarization of the cell membrane. In vascular endothelial cells, this hyperpolarization leads to vasodilation and a subsequent decrease in blood pressure.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is SKA-121 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610862#what-is-ska-121-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com